molecular formula C15H14KN5O3 B13397490 Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate

Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate

Cat. No.: B13397490
M. Wt: 351.40 g/mol
InChI Key: UQELTGOTGXJSMX-UHFFFAOYSA-M
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Description

Neotrofin, also known as leteprinim, is a hypoxanthine derivative drug with neuroprotective and nootropic effects. It stimulates the release of nerve growth factors and enhances the survival of neurons in the brain. Neotrofin is under development as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neotrofin is synthesized through a multi-step process involving the reaction of hypoxanthine with various reagents to form the final compound. The key steps include:

    Formation of the intermediate compound: Hypoxanthine is reacted with a suitable reagent to form an intermediate compound.

    Coupling reaction: The intermediate compound is then coupled with a benzoyl derivative under specific reaction conditions to form Neotrofin.

Industrial Production Methods

The industrial production of Neotrofin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Neotrofin undergoes various chemical reactions, including:

    Oxidation: Neotrofin can be oxidized to form different oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: Neotrofin can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of Neotrofin.

Scientific Research Applications

Neotrofin has a wide range of scientific research applications, including:

Mechanism of Action

Neotrofin exerts its effects by stimulating the release of nerve growth factors and enhancing the survival of neurons in the brain. The molecular targets and pathways involved include:

    Nerve growth factor receptors: Neotrofin binds to and activates nerve growth factor receptors, leading to the release of nerve growth factors.

    Neuronal survival pathways: The activation of these receptors triggers intracellular signaling pathways that promote neuronal survival and growth.

Comparison with Similar Compounds

Similar Compounds

    AIT-034: A compound similar to Neotrofin but with a different mechanism of action.

    Scyllo-inositol: Another compound used in combination with Neotrofin for neurotrophic support.

Uniqueness of Neotrofin

Neotrofin is unique in its ability to stimulate the release of nerve growth factors and enhance neuronal survival without causing pain hypersensitivity. This makes it a promising candidate for the treatment of neurodegenerative disorders and peripheral neuropathies .

Properties

Molecular Formula

C15H14KN5O3

Molecular Weight

351.40 g/mol

IUPAC Name

potassium;4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoate

InChI

InChI=1S/C15H15N5O3.K/c21-14-12-13(17-8-18-14)20(9-19-12)7-1-6-16-11-4-2-10(3-5-11)15(22)23;/h2-5,8-9,16H,1,6-7H2,(H,22,23)(H,17,18,21);/q;+1/p-1

InChI Key

UQELTGOTGXJSMX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NCCCN2C=NC3=C2N=CNC3=O.[K+]

Origin of Product

United States

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